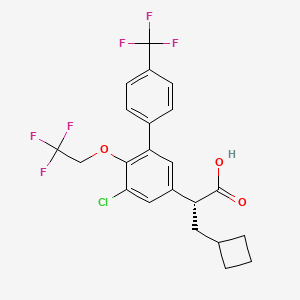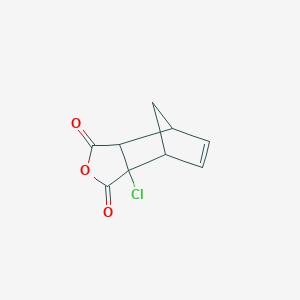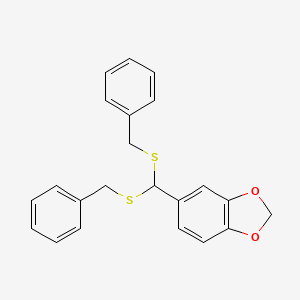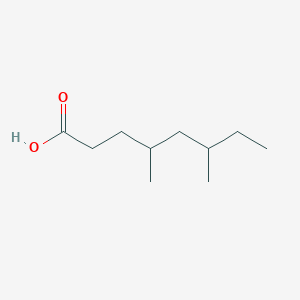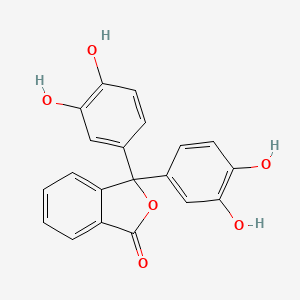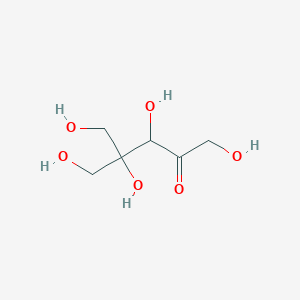
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one is a chemical compound with the molecular formula C₆H₁₂O₆ It is known for its multiple hydroxyl groups, which contribute to its high reactivity and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with DL-glyceraldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
作用機序
The mechanism of action of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one.
DL-Glyceraldehyde: Another precursor used in the synthesis process.
Fructose: A structurally similar compound with multiple hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
470-14-4 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h5,7-9,11-12H,1-3H2 |
InChIキー |
BENOXDOOIIEDRZ-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(C(CO)(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



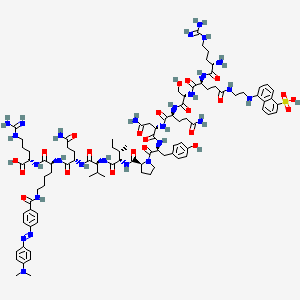
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
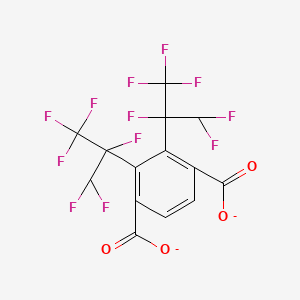
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
